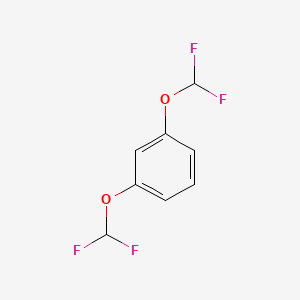

1,3-Bis(difluoromethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7(10)13-5-2-1-3-6(4-5)14-8(11)12/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUYZOKJVGOZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537140 | |

| Record name | 1,3-Bis(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22236-12-0 | |

| Record name | 1,3-Bis(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22236-12-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Bis(difluoromethoxy)benzene CAS number and properties

An In-Depth Technical Guide to 1,3-Bis(difluoromethoxy)benzene for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It moves beyond a simple data sheet to provide actionable insights into its properties, synthesis, applications, and handling, grounded in established scientific principles.

Introduction: The Strategic Value of the Difluoromethoxy Moiety

This compound (CAS No. 22236-12-0 ) is an aromatic organic compound distinguished by the presence of two difluoromethoxy (-OCHF₂) groups at the meta positions of a benzene ring.[1][2] While a valuable building block in its own right, its primary significance in the fields of medicinal chemistry and materials science stems from the unique physicochemical properties imparted by the -OCHF₂ group.

In drug development, the strategic incorporation of fluorine-containing functional groups is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[3] The difluoromethoxy group, in particular, has emerged as a critical asset. It acts as a bioisosteric replacement for more common functionalities like the methoxy (-OCH₃) or hydroxyl (-OH) groups.[3] This substitution can profoundly enhance a molecule's metabolic stability by blocking common sites of oxidative metabolism (e.g., O-demethylation), thereby increasing its in vivo half-life.[3] Furthermore, the -OCHF₂ group offers a nuanced modulation of lipophilicity and can introduce favorable hydrogen bond donor capabilities, which are crucial for tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

This guide provides a detailed examination of this compound, offering the foundational knowledge required to effectively leverage this compound in advanced synthetic and research applications.

Core Physicochemical and Safety Profile

A thorough understanding of a chemical's properties is paramount for its successful application and safe handling. The key data for this compound are summarized below.

Physicochemical Properties

The following table consolidates the known physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 22236-12-0 | [1][2][5][6] |

| Molecular Formula | C₈H₆F₄O₂ | [1][2][5] |

| Molecular Weight | 210.13 g/mol | [5] |

| Physical Form | Liquid | [1] |

| Boiling Point | 52 °C @ 50 mmHg | [2] |

| Purity | ≥97% | [1][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,3-Bis-difluormethoxy-benzol | [5] |

| InChI Key | WKUYZOKJVGOZNE-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC(=C1)OC(F)F)OC(F)F | [5] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [5] |

| LogP (Octanol/Water Partition Coefficient) | 2.8894 | [5] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[2]

-

GHS Classification :

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][7]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[1][2][7]

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1][2][7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[1][2][7]

-

Flammable Liquids (Category 4), H227: Combustible liquid.[2]

-

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[2]

-

Hand Protection : Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[7]

-

Skin and Body Protection : Wear suitable protective clothing.[2]

-

Respiratory Protection : Use only in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, wear a suitable respirator.[2]

-

-

Storage and Incompatibilities :

Synthesis and Reactivity Insights

General Synthetic Approach

The synthesis of aryl difluoromethoxy ethers, including this compound, typically proceeds from the corresponding phenolic precursor. The key transformation is the difluoromethylation of the hydroxyl groups. A common and effective method involves the use of a chlorodifluoromethane (Freon 22) source or, more conveniently in a lab setting, reagents like sodium chlorodifluoroacetate under basic conditions.

The logical precursor for this compound is resorcinol (1,3-dihydroxybenzene). The reaction involves the deprotonation of the phenolic hydroxyl groups with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the bis-phenoxide, which then acts as a nucleophile to attack the difluorocarbene (:CF₂) precursor.

Expected Reactivity

The two -OCHF₂ groups on the benzene ring are ortho-, para-directing and activating for electrophilic aromatic substitution. However, their activating effect is weaker than that of a methoxy group due to the electron-withdrawing nature of the fluorine atoms. Electrophilic attack will be directed to the 2-, 4-, and 6-positions, with the 4-position being the most sterically accessible. The C-F bonds within the difluoromethoxy groups are highly stable and generally unreactive under standard organic synthesis conditions.

Applications in Drug Discovery and Development

The utility of this compound lies in its role as a versatile building block for introducing two metabolically robust, lipophilic moieties onto a central scaffold.

Bioisosterism and Metabolic Stability

The difluoromethoxy group serves as an excellent bioisostere for hydroxyl, thiol, and methoxy groups.[3]

-

Blocking Oxidative Metabolism : Replacing a metabolically labile methoxy group with a difluoromethoxy group is a proven strategy to prevent O-demethylation, a common metabolic pathway catalyzed by cytochrome P450 enzymes. This modification can significantly increase a drug's half-life and oral bioavailability.[3]

-

Modulating Lipophilicity : The -OCHF₂ group is more lipophilic than a hydroxyl group and has a lipophilicity intermediate between methoxy and trifluoromethoxy groups, providing medicinal chemists with a tool to fine-tune the logP of a molecule to optimize its ADME profile.[3]

Case Study: Kinase Inhibitors

Many small-molecule kinase inhibitors target the ATP-binding pocket of kinases, which are crucial nodes in signaling pathways like the JAK-STAT pathway.[3] The properties of these inhibitors, including their potency and selectivity, are highly sensitive to the nature of the substituents on their core scaffolds. Introducing difluoromethoxy groups can enhance binding interactions, improve cell permeability, and increase metabolic stability, making this compound an attractive starting material for the synthesis of novel inhibitors.[3]

Experimental Protocols

The following protocols are provided as representative examples. Researchers must adapt them to their specific laboratory conditions and conduct appropriate risk assessments.

Protocol: Representative Synthesis of an Aryl Difluoromethoxy Ether

This protocol describes a general method for the difluoromethoxylation of a phenol, illustrating the core chemical transformation.

-

Reaction Setup : To a solution of the phenolic precursor (1.0 equiv.) and a suitable base such as potassium carbonate (2.5 equiv.) in a polar aprotic solvent (e.g., DMF, NMP) in a pressure vessel, add sodium chlorodifluoroacetate (2.5 equiv.).

-

Reaction Conditions : Seal the vessel and heat the mixture to 100-120°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-12 hours.

-

Work-up : After cooling to room temperature, carefully vent the vessel. Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure aryl difluoromethoxy ether.

Protocol: Workflow for In Vitro Metabolic Stability Assay

This workflow is essential for validating the key advantage of incorporating the difluoromethoxy group.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its unique properties, conferred by the dual difluoromethoxy groups, offer rational and effective solutions to common challenges in drug discovery, particularly concerning metabolic stability and the fine-tuning of physicochemical properties. A comprehensive understanding of its chemistry, safety, and applications, as detailed in this guide, will empower researchers to fully exploit its potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

Kuujia. Cas no 27691-14-1 (Benzene,1,2-bis(difluoromethoxy)-). [Link][9]

-

Cheméo. Chemical Properties of Benzene, 1,3-difluoro- (CAS 372-18-9). [Link][10]

-

Angene Chemical. 1-(Difluoromethoxy)-3-nitrobenzene: A Key Intermediate in Chemical Synthesis. [Link][4]

-

Angene Chemical. Safety Data Sheet for 3,4-Bis(difluoromethoxy)benzoic acid. [Link][7]

Sources

- 1. This compound | 22236-12-0 [sigmaaldrich.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 22236-12-0 [sigmaaldrich.com]

- 7. angenechemical.com [angenechemical.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 27691-14-1(Benzene,1,2-bis(difluoromethoxy)-) | Kuujia.com [kuujia.com]

- 10. Benzene, 1,3-difluoro- (CAS 372-18-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. (Difluoromethoxy)benzene | C7H6F2O | CID 68015 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Bis(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The difluoromethoxy group (-OCHF₂) in particular has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides a comprehensive technical overview of the core physicochemical properties of 1,3-Bis(difluoromethoxy)benzene, a key building block in the synthesis of novel pharmaceutical agents.

Introduction: The Significance of the Difluoromethoxy Motif

The difluoromethoxy group serves as a lipophilic hydrogen bond donor, a characteristic that distinguishes it from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. This unique electronic profile allows for fine-tuning of a molecule's properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. This compound, with its two strategically placed difluoromethoxy groups on a central phenyl ring, offers a versatile scaffold for the synthesis of a wide array of drug candidates, from kinase inhibitors to central nervous system agents. Understanding its fundamental physicochemical properties is therefore paramount for its effective utilization in drug discovery and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for predicting its behavior in chemical reactions and biological systems. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₄O₂ | [1] |

| Molecular Weight | 210.13 g/mol | |

| CAS Number | 22236-12-0 | |

| Physical Form | Liquid | [1] |

| Boiling Point | 52 °C @ 50 mmHg | [2] |

| Storage Temperature | 2-8 °C, Inert atmosphere | [1] |

Synthesis and Structural Elucidation

The synthesis of aryl difluoromethyl ethers, including this compound, is a topic of significant interest in organic chemistry. A common conceptual approach involves the reaction of the corresponding dihydroxybenzene (resorcinol for the 1,3-isomer) with a difluorocarbene source. While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a patent for the synthesis of the analogous 1,2-bis(difluoromethoxy)benzene from pyrocatechol provides a strong indication of a viable synthetic strategy[4]. This process typically involves the reaction of the diol with chlorodifluoromethane (CHF₂Cl) under basic conditions.

Caption: Conceptual synthetic workflow for this compound.

Structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive information about its structure.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical substitution pattern of the aromatic ring. The spectrum will exhibit signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the four protons on the benzene ring. The difluoromethoxy protons (-OCHF₂) will appear as a characteristic triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbon of the difluoromethoxy group. The carbon of the -OCHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool. It will show a single resonance for the four equivalent fluorine atoms of the two difluoromethoxy groups. This signal will be coupled to the proton of the -OCHF₂ group, resulting in a doublet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be observed at m/z 210.13. The fragmentation pattern would likely involve the loss of the difluoromethoxy groups or fragments thereof, providing further confirmation of the structure.

Applications in Drug Discovery and Development

The unique properties of the difluoromethoxy group make it a valuable substituent in the design of new drugs. Its introduction can lead to:

-

Enhanced Metabolic Stability: The strong C-F bonds in the difluoromethoxy group are more resistant to metabolic degradation compared to C-H bonds, which can lead to a longer in vivo half-life of a drug.

-

Improved Lipophilicity and Permeability: The fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of pKa: The electron-withdrawing nature of the difluoromethoxy group can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

Experimental Protocols

Determination of Boiling Point (Micro Method)

This protocol describes a standard micro-method for determining the boiling point of a liquid, which is suitable for small sample volumes.

Materials:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Bunsen burner or heating mantle

-

Rubber band

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side-arm.

-

Attach the small test tube containing 0.5-1 mL of this compound to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with the sealed end up, into the test tube containing the sample.

-

Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample equals the atmospheric pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Caption: Workflow for the experimental determination of boiling point.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently vortex the vial until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside to remove any contaminants.

-

The sample is now ready for NMR analysis.

Safety and Handling

This compound is classified as a substance that may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1].

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere[1].

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique physicochemical properties, imparted by the two difluoromethoxy groups, offer a powerful tool for the rational design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its synthesis, characterization, and handling is essential for its effective application in the pursuit of new and improved medicines.

References

Sources

An In-Depth Technical Guide to 1,3-Bis(difluoromethoxy)benzene: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3-bis(difluoromethoxy)benzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, and propose a robust synthetic pathway. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel chemical entities.

Introduction: The Strategic Value of the Difluoromethoxy Group

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern drug discovery and development.[1] The difluoromethoxy group (-OCHF₂) offers a unique constellation of properties that make it a highly valuable substituent in the medicinal chemist's toolkit.[1] Unlike the more electron-withdrawing trifluoromethyl group (-CF₃), the -OCHF₂ group acts as a lipophilic hydrogen bond donor, a feature that can be exploited to enhance target affinity and specificity.[2] Furthermore, it serves as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups, which are common pharmacophores but often susceptible to metabolic degradation.[2] The introduction of -OCHF₂ can also improve membrane permeability and overall pharmacokinetic profiles.[1]

This compound presents a scaffold featuring two of these valuable functional groups in a meta-arrangement on a benzene ring, offering a unique platform for the synthesis of novel drug candidates, agrochemicals, and advanced materials.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

Molecular Identity

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 22236-12-0 | [3][4] |

| Molecular Formula | C₈H₆F₄O₂ | [3][4] |

| Molecular Weight | 210.13 g/mol | [3][4] |

| Canonical SMILES | C1=CC(=CC(=C1)OC(F)F)OC(F)F | [5] |

| InChI Key | WKUYZOKJVGOZNE-UHFFFAOYSA-N | [3][4] |

Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | Liquid | [3][4] |

| Purity (Typical) | ≥97% | [3][4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][4] |

| Topological Polar Surface Area | 18.46 Ų | [5] |

| LogP (Predicted) | 2.8894 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 4 | [5] |

Proposed Synthesis: O-Difluoromethylation of Resorcinol

A common and practical method for generating difluorocarbene for this purpose is the use of sodium chlorodifluoroacetate (ClCF₂COONa) in the presence of a suitable base and solvent.[2]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

Resorcinol

-

Sodium chlorodifluoroacetate

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add resorcinol (1.0 eq), sodium chlorodifluoroacetate (2.5 eq), and cesium carbonate (2.5 eq).

-

Add anhydrous DMF to the flask to create a stirrable suspension.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not widely available in the literature. Therefore, the following characterization data is predicted based on the known spectra of analogous compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to coupling with the fluorine atoms. The aromatic region will show signals for the four protons on the benzene ring. The difluoromethyl protons will appear as a triplet due to coupling with the two fluorine atoms.

-

δ ~7.4-7.0 ppm (m, 4H, Ar-H)

-

δ ~6.8-6.6 ppm (t, J ≈ 74 Hz, 2H, -OCHF₂)

For comparison, the aromatic protons of the closely related 1,3-difluorobenzene appear in the range of δ 7.27-6.63 ppm.[7] The difluoromethyl proton in (difluoromethoxy)benzene has a chemical shift of around δ 6.5 ppm with a J-coupling of approximately 74 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons and the difluoromethoxy carbon. The carbon of the -OCHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

δ ~150-160 ppm (Ar-C-O)

-

δ ~130 ppm (Ar-C-H)

-

δ ~115-120 ppm (Ar-C-H)

-

δ ~115 ppm (t, ¹JCF ≈ 240 Hz, -OCHF₂)

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the four equivalent fluorine atoms. This signal will be a doublet due to coupling with the difluoromethyl proton. The chemical shift is predicted to be in the range of δ -80 to -90 ppm (relative to CFCl₃).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for the C-H and C-F bonds, as well as the aromatic ring.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching

-

~1600, 1480 cm⁻¹: Aromatic C=C stretching

-

~1200-1000 cm⁻¹: C-O stretching and strong C-F stretching

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 210. Key fragmentation patterns would likely involve the loss of a difluoromethyl radical (-CHF₂) or a difluoromethoxy radical (-OCHF₂). A prominent fragment at m/z 77, corresponding to the phenyl cation, is also anticipated, which is characteristic of benzene derivatives.[8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Respiratory irritation may also occur.[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly sealed container in a dry, cool place under an inert atmosphere.[3][4]

Conclusion

This compound is a valuable building block for the synthesis of advanced materials and biologically active molecules. Its unique electronic and steric properties, conferred by the two difluoromethoxy groups, make it an attractive scaffold for modulating the physicochemical and pharmacokinetic properties of lead compounds in drug discovery. The proposed synthetic route via O-difluoromethylation of resorcinol offers a practical and accessible method for its preparation. The predicted spectroscopic data provides a basis for the characterization and quality control of this important fluorinated intermediate.

References

- Google Patents. Process for producing 1,3-bis(3-aminophenoxy) benzene.

-

eScholarship, University of California. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

ResearchGate. O−H and C−H ¹⁸F‐difluoromethylation of the pharmaceutically relevant.... [Link]

-

National Center for Biotechnology Information. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. [Link]

-

Proclinical. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]

-

The Royal Society of Chemistry. Supporting Information for - A copper-catalyzed aerobic oxidative C–H/N–H annulation for the synthesis of pyrazoles. [Link]

-

European Patent Office. Preparation of 1,4-bis-(difluoromethyl)benzene. [Link]

-

ChemRxiv. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. [Link]

-

The Royal Society of Chemistry. Supporting Information for - Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using a Stable and Cost-Effective Copper(I) Source. [Link]

-

PubChem. (Difluoromethoxy)benzene. [Link]

-

The Royal Society of Chemistry. Supporting Information for - Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. [Link]

-

Organic Syntheses. Difluoromethylation of Phenols. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

- Google Patents. Process for the synthesis of organic compounds.

-

Wikipedia. 1,3-Bis(trifluoromethyl)benzene. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Beilstein Journals. Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. [Link]

- Google Patents. Process for preparing 1,3-difluorobenzene.

-

PubChem. 1,3-Difluorobenzene. [Link]

-

ACS Publications. Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. [Link]

-

Wikipedia. Dihydroxybenzenes. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

ResearchGate. How to predict IR Spectra?. [Link]

- Google Patents. Novel bis m-benzotrifluoride compounds.

-

The Royal Society of Chemistry. Selective difluoromethylation and monofluoromethylation reactions. [Link]

-

National Center for Biotechnology Information. Highly Enantioselective Decarboxylative Difluoromethylation. [Link]

-

Research Square. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. [Link]

-

Cheminfo ELN documentation. IR spectra prediction. [Link]

-

Doc Brown's Chemistry. Mass spectrum of Benzene. [Link]

-

National Center for Biotechnology Information. A New Reagent for Direct Difluoromethylation. [Link]

-

St. Francis Xavier University. CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

-

Cheminfo.org. Infrared spectra prediction. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Rowan Newsletter. Predicting Infrared Spectra and Orb-v3. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

Taylor & Francis Online. Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. [Link]

-

Fluorine notes. ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[9]. [Link]

-

National Center for Biotechnology Information. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

-

Heidelberg University. Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. orgsyn.org [orgsyn.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | 22236-12-0 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Dihydroxybenzenes - Wikipedia [en.wikipedia.org]

- 7. 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum [chemicalbook.com]

- 8. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

solubility of 1,3-Bis(difluoromethoxy)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Bis(difluoromethoxy)benzene in Organic Solvents

Introduction

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful method to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest. It provides a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] this compound (CAS No. 22236-12-0) is a key intermediate and structural motif in the synthesis of such advanced molecules, including pharmaceuticals and agrochemicals.[2][3]

Understanding the solubility of this compound in various organic solvents is of paramount importance for researchers, scientists, and drug development professionals. Solubility dictates the choice of solvents for chemical synthesis, purification (e.g., chromatography and crystallization), and formulation, directly impacting reaction kinetics, yield, purity, and bioavailability. This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a predictive framework for its solubility in common organic solvents, and a detailed experimental protocol for its quantitative determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The structure of this compound is a unique amalgamation of polar and nonpolar characteristics.

-

Aromatic Core: The central benzene ring is hydrophobic and nonpolar, favoring interactions with nonpolar solvents through van der Waals forces.

-

Ether Linkages: The two ether oxygen atoms introduce polarity and can act as hydrogen bond acceptors, potentially enabling solubility in more polar solvents.

-

Difluoromethyl Groups (-CHF₂): The four fluorine atoms significantly increase the molecule's lipophilicity. While the C-F bonds are highly polar, the overall symmetry of the -CHF₂ group can reduce its molecular dipole moment compared to a -CH₂F group. Critically, the hydrogen atom on the difluoromethyl group is weakly acidic and can act as a hydrogen bond donor, a feature not present in the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) analogues.[1]

This duality suggests a complex solubility profile. The molecule is predominantly lipophilic, but the ether and weak hydrogen bond donor functionalities provide handles for interaction with a range of solvent types.

| Property | Value / Description | Source / Rationale |

| CAS Number | 22236-12-0 | [2] |

| Molecular Formula | C₈H₆F₄O₂ | |

| Molecular Weight | 210.13 g/mol | |

| Physical Form | Liquid | |

| Structural Features | Aromatic ring (nonpolar), two ether linkages (polar, H-bond acceptor), two -CHF₂ groups (lipophilic, weak H-bond donor). | Inferred from structure. |

| Predicted Lipophilicity (LogP) | Moderately high. The related (difluoromethoxy)benzene has a LogP of 2.31. The presence of a second -OCF₂H group will increase this value. | [4] |

| Dominant Intermolecular Forces | Van der Waals forces, Dipole-dipole interactions, Weak hydrogen bonding (as acceptor and donor). | Inferred from structure. |

A Predictive Framework for Solubility

In the absence of specific published experimental data, we can predict the solubility of this compound by applying the fundamental principle of "like dissolves like".[5] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Toluene, Cyclohexane | High | The dominant lipophilic character of the benzene ring and the four fluorine atoms will lead to strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetone | High to Moderate | These solvents can engage in dipole-dipole interactions with the polar C-O-C and C-F bonds. The ether oxygen of THF is also a good hydrogen bond acceptor for the weak -CHF₂ donor. Solubility is expected to be high. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | While the compound can accept hydrogen bonds at its ether oxygens and weakly donate a hydrogen bond, it cannot effectively disrupt the strong hydrogen-bonding networks of protic solvents like alcohols. Solubility will be limited. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The molecule is predominantly nonpolar and cannot overcome the very strong hydrogen bonding network of water. While DMSO is a strong hydrogen bond acceptor, the overall lipophilicity of the compound will likely limit its solubility. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical determination is essential. The following protocol describes a robust method for quantifying the solubility of this compound. This method is designed to be self-validating by ensuring the solution reaches equilibrium.

Objective: To determine the solubility (in g/L or mg/mL) of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥97%)

-

Selected organic solvent (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL)

-

Positive displacement micropipettes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and appropriate glassware for dilution

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Methodology:

-

Preparation of Standard Curve:

-

Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 10 mg/mL).

-

Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL).

-

Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a standard curve of response versus concentration.

-

-

Sample Preparation (Equilibrium Method):

-

Add an excess amount of this compound to a pre-weighed vial. The goal is to have undissolved solute present after equilibration. For a liquid solute, add approximately 0.5 mL to 2 mL of solvent.

-

Add a precise volume of the selected solvent to the vial (e.g., 2.00 mL).

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a minimum of 24 hours to ensure the solution reaches equilibrium. A longer time (48-72 hours) may be necessary and should be confirmed by taking measurements at different time points until the concentration plateaus.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solute settle.

-

Centrifuge the vials (e.g., at 5000 rpm for 10 minutes) to further separate the undissolved solute.

-

Carefully withdraw an aliquot of the supernatant using a pipette, being cautious not to disturb the undissolved layer.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any suspended microparticles.

-

-

Quantification:

-

Accurately dilute the filtered sample with the solvent to bring its concentration within the range of the previously prepared standard curve.

-

Analyze the diluted sample using the validated analytical method.

-

Calculate the concentration of the saturated solution using the standard curve, remembering to account for the dilution factor.

-

-

Data Reporting:

-

Report the solubility as the average of at least three replicate experiments, including the standard deviation.

-

Specify the temperature at which the measurement was performed (e.g., Solubility = 150 ± 5 g/L in THF at 25 °C).

-

Caption: Experimental workflow for quantitative solubility determination.

Strategic Solvent Selection in Research and Development

The choice of solvent is a critical decision in any chemical process. The predicted solubility profile of this compound can guide this selection.

-

For Synthesis: A solvent that fully dissolves both reactants at the reaction temperature is ideal. Based on our predictions, THF or toluene would be excellent starting points for reactions involving this compound.

-

For Purification by Crystallization: A solvent system is needed where the compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature. A binary solvent mixture, such as Toluene/Hexane or Ethyl Acetate/Heptane, could be effective. The more polar solvent would dissolve the compound, and the less polar anti-solvent would induce precipitation upon cooling.

-

For Chromatographic Purification: The choice of mobile phase depends on the stationary phase. For normal-phase silica gel chromatography, a nonpolar mobile phase like a Hexane/Ethyl Acetate gradient would be appropriate. The predicted high solubility in these systems ensures good interaction and separation.

-

For Formulation: In drug development, creating a stable solution or suspension is key. For preclinical studies, solvents like a mixture of DMSO and a co-solvent may be necessary to achieve the desired concentration, though the predicted low solubility in highly polar systems must be considered and experimentally verified.

Caption: Decision tree for application-specific solvent selection.

Conclusion

This compound is a valuable chemical intermediate whose utility is fundamentally linked to its solubility characteristics. While specific experimental data is scarce in public literature, a thorough analysis of its molecular structure allows for a robust predictive framework. The compound is predicted to be highly soluble in nonpolar and polar aprotic solvents, with diminishing solubility in polar protic media and very low solubility in highly polar solvents like water. This guide provides not only a theoretical foundation for understanding these properties but also a detailed, practical protocol for their precise experimental determination. By leveraging this knowledge, researchers and developers can make more informed decisions, optimizing processes from synthesis to formulation and accelerating their scientific objectives.

References

-

Chemsrc. (2024). (Difluoromethoxy)benzene | CAS#:458-92-4. Available at: [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Slideshare. (2016). solubility experimental methods.pptx. Available at: [Link]

-

PubChem. (n.d.). (Difluoromethoxy)benzene. Available at: [Link]

-

Wikipedia. (2023). 1,3-Bis(trifluoromethyl)benzene. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-difluoro- (CAS 372-18-9). Available at: [Link]

Sources

spectroscopic data for 1,3-Bis(difluoromethoxy)benzene (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Bis(difluoromethoxy)benzene

Executive Summary

This technical guide offers a comprehensive analysis of the key spectroscopic data for this compound (CAS No. 22236-12-0), a compound of interest in materials science and pharmaceutical development.[1][2][3] As a Senior Application Scientist, this document is structured to provide not just raw data, but a field-proven framework for understanding the structural elucidation of this fluorinated aromatic ether. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols described herein are designed as self-validating systems, ensuring researchers, scientists, and drug development professionals can confidently apply these methodologies for characterization and quality control.

Introduction: The Structural Significance of this compound

This compound is an aromatic compound featuring two difluoromethoxy (-OCHF₂) groups at the meta positions of a benzene ring. The introduction of fluorine atoms significantly alters the electronic properties, lipophilicity, and metabolic stability of organic molecules, making fluorinated motifs highly valuable in modern chemistry. The -OCHF₂ group, in particular, serves as a bioisostere for other functionalities and can impart unique conformational constraints.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture. This guide synthesizes data from NMR (¹H, ¹³C, ¹⁹F), IR, and MS to build a complete and validated structural profile of the title compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an additional layer of structural insight.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy protons, with characteristic splitting due to both H-H and H-F couplings.

-

Aromatic Region (δ 7.0-7.5 ppm): The symmetry of the molecule simplifies the aromatic region. We expect a triplet for the H4 proton, split by the two equivalent H2/H6 protons. The H2 and H6 protons will appear as a doublet of doublets, split by H4 and the adjacent H5. The H5 proton will appear as a triplet-like signal.

-

Difluoromethoxy Proton (δ 6.5-7.0 ppm): The proton of the -OCHF₂ group is highly characteristic. It will appear as a triplet, a result of coupling to the two equivalent fluorine atoms on the same carbon (²JHF). This large coupling constant is a definitive indicator of the difluoromethyl group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by C-F coupling. The use of proton-decoupled ¹³C NMR simplifies the spectrum by removing C-H splitting, leaving only the C-F couplings.

-

Aromatic Carbons (δ 110-160 ppm): Four distinct signals are expected for the aromatic carbons. The carbons directly attached to the difluoromethoxy groups (C1, C3) will appear as triplets due to coupling with the two fluorine atoms (²JCF). The other aromatic carbons will show smaller couplings.

-

Difluoromethoxy Carbon (δ 115-120 ppm): The carbon of the -OCHF₂ group will appear as a prominent triplet due to the large one-bond C-F coupling (¹JCF).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is essential for confirming the presence and environment of fluorine atoms.

-

Difluoromethoxy Fluorines (δ -80 to -100 ppm): A single signal is expected for the four equivalent fluorine atoms. This signal will be split into a doublet by the adjacent proton (²JFH), confirming the -OCHF₂ moiety.

Data Summary: NMR Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.4 | t | JHH ≈ 8.0 | H4 |

| ¹H | ~7.2 | m | - | H2, H5, H6 |

| ¹H | ~6.8 | t | ²JHF ≈ 74 | -OCH F₂ |

| ¹³C | ~155 | t | ²JCF ≈ 20-30 | C1, C3 |

| ¹³C | ~131 | s | - | C5 |

| ¹³C | ~119 | s | - | C4 |

| ¹³C | ~115 | s | - | C2, C6 |

| ¹³C | ~118 | t | ¹JCF ≈ 240-260 | -OC HF₂ |

| ¹⁹F | ~-90 | d | ²JFH ≈ 74 | -OCHF ₂ |

Note: Predicted values are based on principles of NMR spectroscopy and data from analogous compounds. Solvent is assumed to be CDCl₃.[4]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[5] Ensure the instrument is properly tuned for ¹H, ¹³C, and ¹⁹F frequencies.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard pulse program. ¹⁹F is a high-sensitivity nucleus, so fewer scans are needed. An external reference standard may be used if necessary.[6][7]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a "fingerprint" of the functional groups present in a molecule.[8][9]

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions from the C-F, C-O, and aromatic C-H and C=C bonds.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): Weak to medium absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[10][11]

-

Aromatic C=C Stretch (1600-1450 cm⁻¹): A series of sharp, medium-intensity peaks in this region correspond to the stretching vibrations of the carbon-carbon bonds within the benzene ring.[10]

-

C-F Stretch (1200-1100 cm⁻¹): The C-F bonds of the difluoromethoxy groups will produce very strong and characteristic absorption bands in this region. This is often the most intense feature in the IR spectrum of a fluorinated compound.[12]

-

Aryl Ether C-O Stretch (1250-1000 cm⁻¹): The asymmetric stretching of the Ar-O-C bond will result in a strong absorption band, likely overlapping with the C-F stretches.

-

C-H Out-of-Plane Bending (900-675 cm⁻¹): The substitution pattern on the benzene ring influences the position of these strong bands. For 1,3-disubstitution, characteristic bands are expected in this region.[10]

Data Summary: IR Spectroscopy

| Wavenumber (cm⁻¹) | Predicted Intensity | Functional Group | Vibrational Mode |

| 3100 - 3000 | Medium-Weak | Aromatic C-H | Stretching |

| 1600 - 1450 | Medium | Aromatic C=C | In-ring Stretching |

| 1250 - 1000 | Strong | Aryl Ether C-O | Asymmetric Stretching |

| 1200 - 1100 | Very Strong | C-F | Stretching |

| 900 - 675 | Strong | Aromatic C-H | Out-of-Plane Bending |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing a detailed structural fingerprint.[13][14]

-

Molecular Ion (M⁺˙): The molecular formula is C₈H₆F₄O₂ with a molecular weight of 210.13 g/mol .[3] The molecular ion peak is expected at m/z = 210. Its presence confirms the molecular weight.

-

Key Fragmentation Pathways:

-

Loss of ˙CHF₂: A primary fragmentation pathway is the cleavage of the C-O bond, leading to the loss of a difluoromethyl radical (˙CHF₂, 51 Da). This would result in a fragment ion at m/z = 159.

-

Loss of OCHF₂: Cleavage of the aryl C-O bond can lead to the loss of the difluoromethoxy radical (˙OCHF₂, 67 Da), resulting in a fragment at m/z = 143.

-

Difluorocarbene Expulsion: Fluorinated compounds can undergo rearrangements. The expulsion of difluorocarbene (:CF₂, 50 Da) from fragment ions is a possible pathway.[15]

-

Data Summary: Mass Spectrometry

| m/z | Predicted Relative Intensity | Assignment |

| 210 | Medium | [M]⁺˙ (Molecular Ion) |

| 159 | Strong | [M - ˙CHF₂]⁺ |

| 143 | Medium | [M - ˙OCHF₂]⁺ |

| 113 | Medium | [C₇H₅O]⁺ (Further fragmentation) |

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the solution into the GC system. The GC will separate the compound from any impurities and the solvent. A typical column would be a non-polar capillary column (e.g., DB-5ms).

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).[16]

-

Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the software generates a mass spectrum.

Caption: Predicted primary fragmentation pathways in EI-MS.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the synthesis of data from multiple techniques.

-

NMR establishes the precise C-H framework, confirms the presence and connectivity of the -OCHF₂ groups through H-F and C-F couplings, and verifies the 1,3-substitution pattern on the aromatic ring.

-

IR provides rapid confirmation of the key functional groups: aromatic C-H, C=C, aryl ether C-O, and the highly characteristic, strong C-F bonds.

-

MS confirms the molecular weight of the compound (m/z 210) and reveals fragmentation patterns consistent with the proposed structure, such as the loss of difluoromethyl or difluoromethoxy radicals.

Together, these three techniques provide a robust, cross-validated, and unambiguous confirmation of the structure of this compound. This integrated approach is fundamental to ensuring the identity and purity of chemical compounds in any research or industrial setting.

References

- BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.

- Supporting Information for Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism. (n.d.).

-

NIST. (n.d.). Benzene, 1,3-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(4), 1-10. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]

-

Khan, A. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]

-

NIH. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. Retrieved from [Link]

-

PerkinElmer. (n.d.). Far infrared spectroscopy of hydrogen bonding collective motions in complex molecular systems. Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). (Difluoromethoxy)benzene. PubChem. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 22236-12-0 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. eurisotop.com [eurisotop.com]

- 5. rsc.org [rsc.org]

- 6. files.sciengine.com [files.sciengine.com]

- 7. learning.sepscience.com [learning.sepscience.com]

- 8. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

A Senior Application Scientist's Guide to Leveraging the -OCF₂H Moiety for Enhanced Drug Properties

Introduction: Beyond Classical Bioisosteres

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] For decades, medicinal chemists have leveraged the unique properties of fluorine to enhance metabolic stability, modulate pKa, and improve membrane permeability.[3][4] While the trifluoromethyl (-CF₃) group has been a workhorse in this regard, the difluoromethoxy (-OCF₂H) group has emerged as a substituent of particular interest, providing a unique and nuanced combination of properties.[1][5] This guide provides an in-depth exploration of the role of the difluoromethoxy group in drug design, offering insights into its fundamental properties, strategic applications, and the experimental methodologies required for its successful implementation.

I. Physicochemical Landscape of the Difluoromethoxy Group: A Triumvirate of Influence

The utility of the difluoromethoxy group stems from its distinct electronic and steric properties, which differ significantly from both its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts. Understanding this unique physicochemical profile is paramount to its rational application in drug design.

Lipophilicity: A Modulated Profile

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, is subtly yet powerfully influenced by the difluoromethoxy group.[6] The Hansch hydrophobicity parameter (π) quantifies the lipophilicity of a substituent, with a positive value indicating an increase in lipophilicity. The -OCF₂H group offers a moderate increase in lipophilicity, positioning it as a valuable tool for fine-tuning this property.[1][5]

| Substituent | Hansch Hydrophobicity Parameter (π) | Key Characteristics |

| Methoxy (-OCH₃) | -0.02 | Generally considered neutral to slightly hydrophilic. |

| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 | Moderately lipophilic, offering a fine-tunable alternative. [5] |

| Trifluoromethoxy (-OCF₃) | +1.04 | Highly lipophilic.[5][7] |

This intermediate lipophilicity allows for a more controlled modulation of a molecule's overall logP, avoiding the often-drastic increases associated with the -OCF₃ group, which can sometimes lead to undesirable properties such as decreased solubility or increased off-target effects.[1][7]

Hydrogen Bonding: The "Lipophilic Hydrogen Bond Donor"

A defining feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[1][8] The potent electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding interactions—a characteristic absent in both methoxy and trifluoromethoxy groups.[1] This unique attribute has led to the -OCF₂H group being termed a "lipophilic hydrogen bond donor".[9][10] The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A).

| Group | Abraham Hydrogen Bond Acidity (A) | Comparison |

| Difluoromethyl (in ArOCF₂H) | 0.085 - 0.126 | Similar to thiophenol and aniline. [8][9][10] |

| Thiophenol (-SH) | ~0.12 | A known hydrogen bond donor.[1] |

| Aniline (-NH₂) | ~0.07 | A moderate hydrogen bond donor.[1] |

| Hydroxyl (-OH) | Significantly higher | A strong hydrogen bond donor.[8][9] |

This hydrogen bond donating ability allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, with the potential to maintain or even enhance binding affinity to target proteins while offering improved metabolic stability.[1][11]

Conformational Control: Influencing Molecular Shape

The introduction of a difluoromethoxy group can exert significant control over the conformational preferences of a molecule, particularly in aryl ethers. While the methoxy group in ArOCH₃ prefers a coplanar orientation with the aromatic ring to maximize conjugation, and the trifluoromethoxy group in ArOCF₃ adopts an orthogonal conformation due to steric and stereoelectronic effects, the difluoromethoxy group in ArOCF₂H exhibits no strong conformational preference.[12][13] This conformational flexibility allows the difluoromethyl ether to adopt the optimal orientation for binding within a target protein, a subtle yet powerful aspect of its utility.[12]

Caption: Conformational preferences of aryl ethers.

II. Strategic Applications in Drug Design and Development

The unique physicochemical properties of the difluoromethoxy group translate into several strategic advantages in the optimization of drug candidates.

Bioisosterism: A Versatile Replacement Strategy

The difluoromethoxy group can act as a bioisostere for several common functional groups, offering distinct advantages in each case.[1]

-

Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with the significant benefit of improved metabolic stability.[1][11]

-

Methoxy Group: Replacing a methoxy group with a difluoromethoxy group is a key strategy to block O-demethylation, a common metabolic liability, thereby increasing a drug's half-life.[1][14] This substitution also introduces a hydrogen bond donor capability not present in the original methoxy group.[1]

Enhancing Metabolic Stability

The high strength of the carbon-fluorine bond is a well-established principle in medicinal chemistry for enhancing metabolic stability.[7][14] The difluoromethoxy group is highly resistant to oxidative metabolism, particularly in comparison to a methoxy group which is susceptible to cleavage by cytochrome P450 (CYP) enzymes.[14][15] This increased stability can lead to a longer drug half-life, reduced clearance, and a lower required therapeutic dose.[1][7]

Caption: Metabolic stability of methoxy vs. difluoromethoxy.

Modulation of pKa

The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can influence the acidity or basicity (pKa) of nearby functional groups.[1] This can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[4]

III. Synthesis and Characterization: Practical Considerations

The successful incorporation of the difluoromethoxy group requires robust and reliable synthetic methodologies.

Synthesis of Aryl Difluoromethyl Ethers

A common and effective method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols.[1] Recent advances in visible-light photoredox catalysis have also provided mild and efficient routes to these valuable compounds.[5][16][17]

Experimental Protocol: O-Difluoromethylation of a Phenolic Substrate

Objective: To synthesize an aryl difluoromethyl ether from a corresponding phenol.

Materials:

-

Phenolic substrate (1.0 eq)

-

Sodium chlorodifluoroacetate (ClCF₂COONa) (2.0 - 3.0 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 4.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the phenolic substrate, sodium chlorodifluoroacetate, and potassium carbonate.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 100-120 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

Characterization:

-

¹H NMR spectroscopy to confirm the presence of the characteristic -OCF₂H proton signal (a triplet).

-

¹⁹F NMR spectroscopy to observe the signal for the two fluorine atoms.

-

¹³C NMR spectroscopy to identify the carbon of the difluoromethoxy group.

-

High-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 13. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Difluoromethoxy Substituent: A Deep Dive into its Electronic Effects on the Benzene Ring

An In-depth Technical Guide for Researchers

Abstract

The difluoromethoxy (-OCF2H) group has emerged as a uniquely valuable substituent in medicinal chemistry and materials science, prized for its ability to modulate molecular properties in ways that are distinct from classic methoxy (-OCH3) or trifluoromethyl (-CF3) groups.[1][2] It is often considered a bioisostere for hydroxyl, thiol, or amine functionalities.[3] This guide provides an in-depth analysis of the fundamental electronic effects of the -OCF2H group when attached to a benzene ring. We will dissect its inductive and resonance contributions, quantify these effects using Hammett parameters, and explore the resulting impact on crucial physicochemical properties such as acidity and lipophilicity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally incorporate this versatile functional group into molecular design.

The Duality of the Difluoromethoxy Group: Inductive vs. Resonance Effects

The electronic character of a substituent is governed by two primary mechanisms: the inductive effect, which is transmitted through sigma (σ) bonds, and the resonance (or mesomeric) effect, which operates through the pi (π) system.[4][5] The -OCF2H group presents a fascinating case where these two effects are in opposition, creating a nuanced electronic profile.

The Potent Inductive Withdrawal (-I Effect)

The presence of two highly electronegative fluorine atoms attached to the α-carbon imparts a powerful electron-withdrawing inductive effect.[6] This polarization is transmitted through the C-O σ-bond to the aromatic ring, decreasing electron density, particularly at the ortho and para positions. This -I effect is significantly stronger than that of a simple methoxy group and is a primary driver of the -OCF2H group's overall electron-withdrawing nature.

A Sterically Hindered and Attenuated Resonance Donation (+M Effect)

Typically, an oxygen atom directly attached to an aromatic ring acts as a strong resonance donor (+M) by delocalizing one of its lone pairs into the π-system.[7] While the oxygen in the -OCF2H group retains this capability, its efficacy is substantially diminished. This attenuation is attributed to two factors:

-

Anomeric Interactions: The strong C-F σ* antibonding orbitals can interact with the oxygen's lone pair orbitals. This interaction weakens the π-conjugation with the benzene ring.[8]

-

Inductive Depletion: The fluorine atoms inductively pull electron density away from the oxygen, making its lone pairs less available for donation into the ring.

Consequently, while a weak resonance donation exists, the overall resonance effect is complex. In fact, quantitative analysis reveals that the group behaves as a net resonance acceptor, a crucial distinction from the simple -OCH3 group.

Quantitative Analysis: Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) provides a robust framework for quantifying the electronic influence of substituents on reaction rates and equilibria.[9] The substituent constant, σ, isolates the electronic contribution of the group itself. It can be dissected into inductive (σI) and resonance (σR) components.

Studies using ¹⁹F NMR spectroscopy have precisely determined the Hammett parameters for the difluoromethoxy group.[10] These values confirm its classification as a moderate electron acceptor through both inductive and resonance pathways. The positive σR value is particularly noteworthy, as it quantitatively demonstrates that the group acts as a resonance-withdrawing substituent, in stark contrast to the resonance-donating methoxy group (σR = -0.42).

Table 1: Hammett and Physicochemical Parameters of -OCF₂H and Related Substituents

| Substituent | Inductive Constant (σI) | Resonance Constant (σR) | Hammett Constant (σm) | Hammett Constant (σp) | Lipophilicity (π) |

|---|---|---|---|---|---|

| -OCF₂H | 0.22 | 0.07 | 0.31 [11] | 0.18 [11] | +0.2 to +0.6 [2] |

| -OCH₃ | 0.29 | -0.42 | 0.12 | -0.27 | -0.02 |

| -CF₃ | 0.42 | 0.10 | 0.43 | 0.54 | +0.88 |

| -CHF₂ | 0.30 | 0.03 | 0.35 | 0.32 | +0.33 |

| -H | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |

Note: Values for comparator substituents are standard literature values for context.

The data clearly positions the -OCF₂H group as having an overall electronic effect intermediate between the strongly withdrawing -CF₃ group and the electron-donating -OCH₃ group. Its effect is most similar to the difluoromethyl (-CHF₂) group.

Impact on Physicochemical Properties

The unique electronic signature of the -OCF₂H group directly translates into predictable and useful modifications of a molecule's properties, which are critical for drug design.

Modulation of Acidity and Basicity (pKa)

The net electron-withdrawing character of the -OCF₂H group significantly impacts the pKa of acidic or basic functional groups on the benzene ring.

-

Increased Acidity: When substituted on a phenol, the -OCF₂H group stabilizes the resulting phenoxide anion through inductive withdrawal, thereby increasing the acidity (lowering the pKa) of the phenolic proton. For example, the calculated pKa of a 2-OCF₂H substituted estradiol derivative is ~8.52, which is significantly more acidic than its 2-OCH₃ counterpart (calculated pKa ~9.22).[8] This increased acidity facilitates faster hydrolysis of attached groups like sulfamates, a direct consequence of the electronic effect.[8]

-